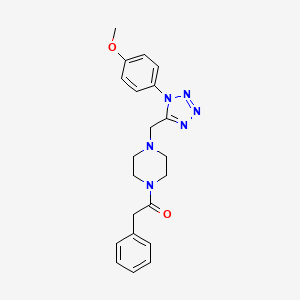

![molecular formula C21H19N5O2S2 B2474841 N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689266-97-5](/img/structure/B2474841.png)

N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

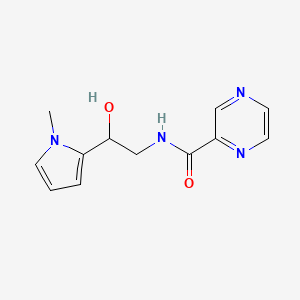

The compound “N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic molecule. It contains a quinazolinone core, which is a type of nitrogen-containing heterocyclic compound . Quinazolinones are known to be excellent scaffolds in pharmaceutical and medicinal chemistry, with potential antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV properties .

Synthesis Analysis

A green synthetic procedure was developed for the synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a methoxyphenyl group, a dihydroquinazolinyl group, and a thiazolyl group . The 1H NMR spectra showed characteristic peaks for 3-OCH3 phenyl group at 3.79 ppm and ester –OCH3 group at 3.69 ppm .Chemical Reactions Analysis

The synthesis of this compound involves a two-step reaction. The first step is the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one, and the second step is the S-alkylation of this intermediate . The reaction was fast, yielding 59% of the final product .科学的研究の応用

Antimicrobial Activity

N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide and its derivatives have shown potential in antimicrobial applications. For instance, a study on thiazolidin-4-one derivatives, which are structurally related to the compound , revealed significant in vitro antibacterial and antifungal activities (Baviskar, Khadabadi, & Deore, 2013). Similarly, novel compounds like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one synthesized from related precursors demonstrated significant antibacterial activity against various microorganisms (Osarumwense, 2022).

Anticancer Properties

Studies have explored the anticancer potential of compounds structurally similar to this compound. For example, derivatives of quinoline and quinazoline have been investigated for their cytotoxic effects against various cancer cell lines, showing promising results (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014). Moreover, gold (III) and nickel (II) metal ion complexes derived from related compounds exhibited cytotoxicity against a breast cancer cell line (Ghani & Alabdali, 2022).

Pharmacological Applications

The pharmacological potential of derivatives and analogs of this compound has been a focus of several studies. For instance, computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles derivatives indicated potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018). These findings suggest a broad spectrum of possible therapeutic applications for compounds related to this compound.

将来の方向性

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceutical and medicinal chemistry. The high potential for pharmaceutical and medicinal uses inspires researchers to synthesize different quinazolinone analogues to enhance the biological activity .

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of rhodanine and morpholine , both of which have been found to exhibit a high biological activity and a broad spectrum of action . Therefore, it is anticipated that this compound may interact with multiple targets in the body.

Mode of Action

Based on its structural similarity to other rhodanine and morpholine derivatives , it is likely that it interacts with its targets in a similar manner. These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Given its structural similarity to other rhodanine and morpholine derivatives , it is likely that it affects similar pathways. These could include pathways involved in cell growth and proliferation, inflammation, and other processes related to disease progression.

Pharmacokinetics

Its molecular weight, density, and boiling point suggest that it may have good bioavailability and stability.

Result of Action

Some derivatives of rhodanine and morpholine have been found to exhibit antitumor activity , suggesting that this compound may also have potential anticancer effects.

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S2/c1-28-15-6-4-5-13(9-15)11-22-18(27)10-14-12-30-21(23-14)26-19-16-7-2-3-8-17(16)24-20(29)25-19/h2-9,12,16H,10-11H2,1H3,(H,22,27)(H,23,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKNFNCQBUPPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)N=C3C4C=CC=CC4=NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)/N=C\3/C4C=CC=CC4=NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2474759.png)

![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)

![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474773.png)

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)